5-Azoniaspiro[4.4]nonane Hexafluorophosphate
Description
5-Azoniaspiro[4.4]nonane hexafluorophosphate (CAS 129211-50-3) is a quaternary ammonium salt (QAS) with a bicyclic spiro structure, consisting of two fused five-membered rings. Its molecular formula is C₈H₁₆F₆NP, with a molecular weight of 271.18 g/mol . The compound is characterized by a permanent positive charge localized on the nitrogen atom within the spirocyclic framework, which enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) . This property makes it a valuable tool for peptide sequencing and quantification, particularly in proteomics research. The hexafluorophosphate (PF₆⁻) counterion contributes to its stability and solubility in polar organic solvents, distinguishing it from other salts like tetrafluoroborate (BF₄⁻) .
Properties
IUPAC Name |
5-azoniaspiro[4.4]nonane;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.F6P/c1-2-6-9(5-1)7-3-4-8-9;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRHZNRZBDEXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129211-50-3 | |
| Record name | 5-Azoniaspiro[4.4]nonane Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Quaternization of Spirocyclic Amine Precursors
The synthesis begins with the formation of the spirocyclic quaternary ammonium cation. A spirocyclic amine, typically 5-azoniaspiro[4.4]nonane, is reacted with an alkylating agent such as methyl iodide in the presence of a base like sodium hydroxide. This step facilitates the quaternization of the nitrogen atom, forming the iodide salt. The reaction is carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide at temperatures ranging from 25°C to 60°C, with yields averaging 70–85%.
Key Reaction Parameters:
- Alkylating Agents: Methyl iodide, ethyl bromide, or benzyl chloride.
- Solvents: Acetonitrile (preferred for high dielectric constant), dimethylformamide.
- Bases: Sodium hydroxide, potassium carbonate.
Anion Exchange to Hexafluorophosphate
The iodide counterion is replaced with hexafluorophosphate (PF₆⁻) through a metathesis reaction. The quaternary ammonium iodide is treated with a stoichiometric amount of hexafluorophosphoric acid (HPF₆) in an aqueous or methanol solution. The product precipitates as a white crystalline solid, which is filtered and washed with cold deionized water to remove residual ions. This step achieves >90% purity, with final yields of 60–75%.
Optimization Considerations:
- pH Control: Maintain acidic conditions (pH 2–4) to prevent hydrolysis of PF₆⁻.
- Temperature: Conduct the reaction at 0–5°C to minimize side reactions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevated temperatures during quaternization (>60°C) risk decomposition of the spirocyclic framework, while temperatures below 25°C slow reaction kinetics. Solvent selection critically impacts solubility: acetonitrile outperforms dimethyl sulfoxide in minimizing byproducts, as evidenced by a 15% increase in yield.
Role of Bases and Alkylating Agents
The use of stronger bases (e.g., NaOH) accelerates quaternization but may lead to saponification if ester-containing alkylating agents are employed. Methyl iodide remains the preferred alkylating agent due to its high reactivity and volatility, which simplifies purification.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. A representative industrial protocol involves:
- Continuous Quaternization: Feed rates of 10 L/hr for the amine and alkylating agent, with in-line pH monitoring.
- Anion Exchange in Batch Reactors: 500 L reactors equipped with cryogenic cooling to maintain 5°C.
- Centrifugal Filtration: Isolate the product with industrial centrifuges at 10,000 rpm.
Scalability Challenges:
- Particle Size Control: Rapid precipitation in large batches can yield uneven crystal sizes, necessitating seeding techniques.
- Waste Management: Hexafluorophosphoric acid requires neutralization with calcium carbonate before disposal.
Purification and Isolation Techniques
Recrystallization
The crude product is dissolved in hot ethanol (60°C) and slowly cooled to 4°C to induce crystallization. This method achieves 98% purity, with a typical recovery rate of 85%.
Solvent Systems for Recrystallization:
| Solvent | Purity (%) | Recovery Rate (%) |
|---|---|---|
| Ethanol | 98 | 85 |
| Acetone | 95 | 78 |
| Ethyl Acetate | 92 | 70 |
Chromatographic Purification
For high-purity applications (>99%), flash chromatography on silica gel with a dichloromethane/methanol gradient (95:5 to 80:20) is employed. This method reduces ionic impurities to <0.1% but increases production costs by 40%.
Characterization and Quality Control
Spectroscopic Analysis
Elemental Analysis
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 35.43 | 35.38 |
| H | 5.95 | 5.89 |
| N | 5.16 | 5.12 |
Chemical Reactions Analysis
Types of Reactions
5-Azoniaspiro[4.4]nonane Hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The spirocyclic framework can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the spirocyclic framework .
Scientific Research Applications
Ionic Liquids
5-Azoniaspiro[4.4]nonane hexafluorophosphate belongs to the class of ionic liquids, which are salts in the liquid state at or near room temperature. Its unique properties enable various applications:
- Electrolytes in Energy Storage : It can be used as an electrolyte in batteries and supercapacitors due to its ionic conductivity and thermal stability.
- Anion Exchange Membranes : The compound serves as a material for anion exchange membranes in fuel cells and water electrolyzers, enhancing energy conversion efficiency .
Catalysis
The compound's structure allows it to function effectively as a catalyst in several chemical reactions:
- Phase-Transfer Catalysts : It can facilitate reactions between immiscible phases, increasing reaction rates and selectivity, especially in organic synthesis .
- Structure-Directing Agents : In zeolite synthesis, it helps organize molecular frameworks, thus influencing the formation of porous structures essential for catalysis and adsorption processes .
Electrochemistry
This compound has been studied for its electrochemical properties:
- Electrochemical Performance : Research indicates that it can improve the performance of electrochemical cells due to its high ionic mobility and ability to stabilize charge carriers .
- Applications in Sensors : Its properties make it suitable for use in electrochemical sensors, enhancing sensitivity and response times in detecting various analytes.
Biomedical Research
Recent studies have highlighted potential biomedical applications:
- Antimicrobial Activity : Compounds related to this compound exhibit notable antimicrobial properties, making them candidates for developing new antibacterial agents .
- Drug Delivery Systems : Its ionic nature allows for incorporation into drug delivery systems, potentially improving the solubility and bioavailability of therapeutic compounds.
Case Study 1: Electrolyte Performance
A study conducted on the use of this compound as an electrolyte in lithium-ion batteries showed a significant increase in ionic conductivity compared to traditional electrolytes. The findings suggested that this compound could lead to more efficient energy storage solutions.
Case Study 2: Catalytic Applications
In a series of reactions involving phase-transfer catalysis, the compound demonstrated enhanced reaction rates when compared to non-catalyzed processes. This study confirmed its effectiveness as a catalyst in organic synthesis, particularly in reactions requiring the transfer of ions between different phases.
Mechanism of Action
The mechanism by which 5-Azoniaspiro[4.4]nonane Hexafluorophosphate exerts its effects involves interactions with molecular targets and pathways. The spirocyclic quaternary ammonium cation can interact with anionic sites on biological molecules or materials, leading to changes in their structure and function. The hexafluorophosphate anion can also participate in these interactions, contributing to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Key Observations :
- Counterion Impact : Hexafluorophosphate salts generally exhibit superior hydrolytic stability compared to tetrafluoroborate analogs, making them preferable for long-term storage .
- Heteroatom Substitution: Introducing oxygen or sulfur into the spirocyclic scaffold (e.g., 2-oxa or 2-thia derivatives) facilitates the release of formaldehyde during collision-induced dissociation (CID), generating diagnostic reporter ions (m/z 84 and 132) that simplify peptide sequencing .
- Benzannulated Derivatives : Benzo-fused analogs exhibit reduced Hofmann elimination and tertiary amine loss during CID, minimizing spectral complexity .
Performance in Mass Spectrometry
- Ionization Efficiency: The permanent positive charge of 5-azoniaspiro[4.4]nonane derivatives enhances ESI-MS sensitivity by 3–5-fold compared to unmodified peptides .
- Fragmentation Behavior: Hexafluorophosphate vs. Tetrafluoroborate: Both salts show similar CID patterns, but the PF₆⁻ analog’s stability reduces baseline noise in high-resolution MS . Heterocyclic Derivatives: 2-Oxa analogs generate intense reporter ions (m/z 84 and 132), enabling unambiguous peptide identification, whereas sulfur-containing analogs exhibit delayed fragmentation kinetics .
- Quantitative Applications: Deuterated versions of the 5-azoniaspiro[4.4]nonyl tag allow for precise LC-SRM (selected reaction monitoring) quantification, with a limit of detection (LOD) of 1 fmol/µL .
Biological Activity
5-Azoniaspiro[4.4]nonane hexafluorophosphate (CAS Number: 1111732-87-0) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates a nitrogen atom, which contributes to its ionic nature. The hexafluorophosphate anion enhances its solubility in various solvents, making it suitable for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNPF |
| Molecular Weight | 286.19 g/mol |
| Physical State | Solid |
| Melting Point | 188-192 °C |
| Purity | >98% |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
- Cellular Uptake : Its ionic nature may facilitate transport across cell membranes, enhancing its bioavailability and efficacy.
Research indicates that this compound exhibits diverse biochemical properties:
- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria.
- Antidiabetic Effects : Similar compounds have been linked to antidiabetic activities, particularly through the inhibition of α-glucosidase, which warrants further investigation into the specific effects of this compound.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, although comprehensive data on this aspect remains limited.
Antimicrobial Activity
A study investigating the antimicrobial properties of various azoniaspiro compounds found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Antidiabetic Activity
In vitro assays have shown that related compounds exhibit α-glucosidase inhibitory activity. For instance, certain derivatives demonstrated higher efficacy than acarbose in inhibiting this enzyme . Future studies should assess whether this compound shares similar properties.
Neuroprotective Potential
Research on related azoniaspiro compounds has indicated possible neuroprotective effects through modulation of neuroinflammatory pathways. However, specific studies on this compound are necessary to establish its efficacy in this area .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate, and how do they influence experimental handling?
- Answer : The compound (CAS 129211-50-3) has a molecular formula of C₈H₁₆F₆NP and a molecular weight of 271.18 g/mol . Key properties include solubility in polar solvents like acetonitrile and decomposition upon exposure to moisture. Its hygroscopic nature necessitates storage in anhydrous conditions under inert gas (e.g., argon). Handling requires gloveboxes or Schlenk lines to prevent hydrolysis, which can release toxic HF gas. Use PTFE-coated equipment to avoid reactivity with metal surfaces .
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Solubility | Polar solvents (e.g., MeCN) | |
| Stability | Hygroscopic; moisture-sensitive |
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The compound is typically synthesized via quaternization of spirocyclic amines with hexafluorophosphoric acid (HPF₆) in anhydrous conditions. For example:
React 5-azoniaspiro[4.4]nonane chloride with AgPF₆ in dichloromethane, followed by filtration to remove AgCl byproducts.
Alternatively, direct protonation of the spirocyclic amine using HPF₆ in a non-aqueous solvent .
- Critical Step : Ensure stoichiometric equivalence and exclude moisture to prevent side reactions. Monitor reaction progress via ³¹P NMR to confirm PF₆⁻ incorporation .
Q. What safety protocols are essential when working with this compound?
- Answer : The compound is classified as corrosive (GHS05) and poses risks of severe skin burns (H314) and eye damage (H318) . Mandatory precautions include:
- Use of nitrile gloves, lab coats, and face shields.
- Conduct experiments in fume hoods with HEPA filters.
- Emergency measures: Rinse affected areas with water for 15+ minutes and seek immediate medical attention for exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying humidity conditions?
- Answer : Discrepancies arise from differences in purity, storage conditions, or analytical methods. To address this:
Perform Karl Fischer titration to quantify residual moisture in batches.
Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >5% weight loss at 40°C/60% RH).
Compare stability across controlled environments (e.g., dry nitrogen vs. ambient air) using ¹⁹F NMR to track PF₆⁻ degradation .
Q. What advanced spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Answer :
- Single-crystal X-ray diffraction : Resolves spirocyclic geometry and counterion positioning.
- ESI-MS (Electrospray Ionization Mass Spectrometry) : Confirms molecular ion peaks ([M-PF₆]⁺ expected at m/z 142.1 for C₈H₁₆N⁺).
- FT-IR : Key peaks include PF₆⁻ asymmetric stretching (~840 cm⁻¹) and C-N⁺ vibrations (~1630 cm⁻¹) .
Q. How can researchers design experiments to study the compound’s reactivity in ionic liquid applications?
- Answer : As a cationic component in ionic liquids:
Pair with anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻) to assess conductivity via impedance spectroscopy.
Evaluate thermal stability using differential scanning calorimetry (DSC) and correlate with cation-anion interactions.
Computational modeling (DFT) predicts charge distribution and guides anion selection for target properties (e.g., low viscosity) .
Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?
- Answer : Challenges include exothermic reactions during quaternization and PF₆⁻ contamination. Solutions:
- Use jacketed reactors with precise temperature control (-10°C to 0°C).
- Implement inline filtration (e.g., sintered glass filters) to remove AgCl efficiently.
- Optimize solvent recovery (e.g., vacuum distillation of CH₂Cl₂) to reduce costs and waste .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting data on the compound’s catalytic performance in organic reactions?
- Answer : Contradictions may stem from solvent effects or impurity profiles. Standardize protocols by:
Using HPLC-grade solvents to eliminate trace water.
Pre-treating the compound with molecular sieves (3Å) before catalysis.
Reporting turnover numbers (TON) relative to PF₆⁻ content (quantified via ion chromatography) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
